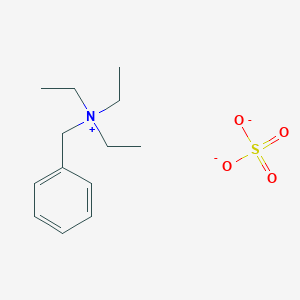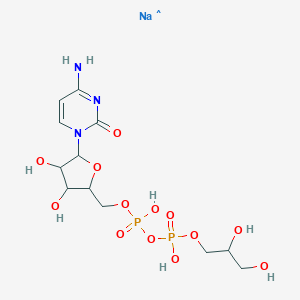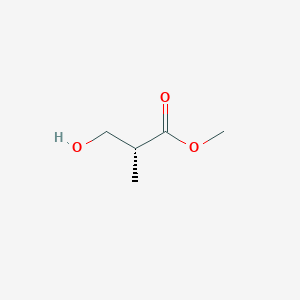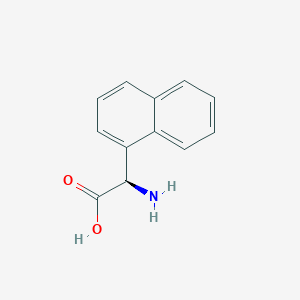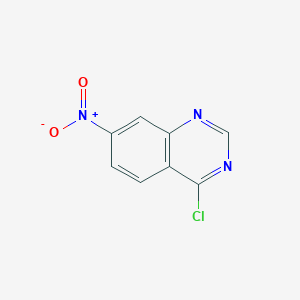
4-Chlor-7-nitrochinazolin
Übersicht
Beschreibung
4-Chloro-7-nitroquinazoline is a useful research compound. Its molecular formula is C8H4ClN3O2 and its molecular weight is 209.59 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-7-nitroquinazoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-7-nitroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7-nitroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsforschung: Tyrosinkinase-Inhibitoren
4-Chlor-7-nitrochinazolin: ist ein wichtiges Zwischenprodukt bei der Synthese von Chinazolin-Derivaten, die potente Tyrosinkinase-Inhibitoren (TKIs) sind . Diese Verbindungen, darunter Afatinib und Erlotinib, werden in gezielten Krebstherapien eingesetzt, um verschiedene Krebsarten zu behandeln, indem sie den epidermalen Wachstumsfaktorrezeptor (EGFR) und den humanen epidermalen Wachstumsfaktorrezeptor 2 (HER2) hemmen .
Antimikrobielle und antivirale Mittel
Das Chinazolin-Gerüst ist in Verbindungen mit signifikanten antimikrobiellen und antiviralen Eigenschaften vorhanden. Die strukturelle Modifikation von This compound kann zur Entwicklung neuer Medikamente führen, die gegen resistente Stämme von Bakterien und Viren kämpfen .
Metallkatalysierte Kreuzkupplungsreaktionen
In der organischen Chemie dient This compound als vielseitiges synthetisches Zwischenprodukt für metallkatalysierte Kreuzkupplungsreaktionen. Diese Reaktionen sind entscheidend für die Herstellung neuartiger polysubstituierter Derivate mit möglichen Anwendungen in der Pharmakologie und Materialwissenschaft .
Hemmung der Angiogenese
Derivate von This compound werden auf ihre Rolle als Angiogenesehemmer untersucht. Diese Verbindungen könnten bei der Behandlung von Krankheiten, bei denen die Hemmung der Blutgefäßbildung vorteilhaft ist, wie z. B. bei bestimmten Krebsarten, eine Schlüsselrolle spielen .
Ghrelin-Rezeptor-Antagonismus
Die strukturelle Manipulation von This compound hat zur Entstehung von Ghrelin-Rezeptor-Antagonisten geführt. Diese Antagonisten haben potenzielle therapeutische Anwendungen bei der Behandlung von Stoffwechselstörungen und Fettleibigkeit, indem sie den Appetit modulieren .
Vasopressin-Rezeptor-Antagonismus
In ähnlicher Weise wurde festgestellt, dass This compound-Derivate als Vasopressin-V1b-Rezeptor-Antagonisten wirken. Diese Verbindungen könnten bei der Behandlung von psychiatrischen Erkrankungen wie Depressionen und Angstzuständen eingesetzt werden .
Hemmung der Aurora-A-Kinase
Die Verbindung ist auch ein Vorläufer bei der Synthese selektiver Inhibitoren der Aurora-A-Kinase, einem Enzym, das an der Regulation der Mitose beteiligt ist. Inhibitoren, die auf die Aurora-A-Kinase abzielen, sind vielversprechende Mittel in der Krebstherapie .
Synthese von Antitumor-Medikamenten
This compound: ist häufig im Syntheseprozess vieler Antitumor-Medikamente zu finden. Seine Derivate werden auf ihre Wirksamkeit bei der Behandlung verschiedener Krebsarten untersucht, was seine Bedeutung in der medizinischen Chemie unterstreicht .
Wirkmechanismus
Target of Action
4-Chloro-7-nitroquinazoline is a derivative of quinazoline, a class of compounds known for their anticancer properties . Quinazolines, including 4-Chloro-7-nitroquinazoline, primarily target tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .
Mode of Action
The mode of action of 4-Chloro-7-nitroquinazoline involves its interaction with tyrosine kinases. As a tyrosine kinase inhibitor, it binds to these enzymes and blocks their activity . This inhibition prevents the transfer of phosphate groups to proteins, disrupting the signaling pathways that drive cell proliferation and survival . This disruption can lead to the death of cancer cells, which rely heavily on these pathways for their uncontrolled growth .
Biochemical Pathways
The primary biochemical pathway affected by 4-Chloro-7-nitroquinazoline is the EGFR (epidermal growth factor receptor) signaling pathway . EGFR is a type of tyrosine kinase that, when activated, can trigger a cascade of events promoting cell proliferation, migration, and angiogenesis . By inhibiting EGFR, 4-Chloro-7-nitroquinazoline can disrupt this cascade, leading to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
Like other quinazoline derivatives, it is expected to have good bioavailability due to its small size and ability to form hydrogen bonds .
Result of Action
The result of 4-Chloro-7-nitroquinazoline’s action is the inhibition of cancer cell growth and proliferation . By blocking the activity of tyrosine kinases, it disrupts the signaling pathways that cancer cells rely on for their growth and survival . This can lead to the death of cancer cells and a reduction in tumor size .
Action Environment
The action of 4-Chloro-7-nitroquinazoline can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its bioavailability and efficacy . Additionally, factors such as pH and temperature could potentially affect its stability . .
Eigenschaften
IUPAC Name |
4-chloro-7-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCGYXZEVXWXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356732 | |
| Record name | 4-chloro-7-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19815-17-9 | |
| Record name | 4-chloro-7-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-7-NITROQUINAZOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the paper "215. The chemistry of simple heterocyclic systems. Part II. Condensations of 4-chloro-6- and 4-chloro-7-nitroquinazoline with amines"?
A1: This research investigates the reactions of 4-chloro-7-nitroquinazoline with various amines. [] The study focuses on understanding the condensation reactions of this compound and characterizing the resulting products. This research provides insights into the reactivity of 4-chloro-7-nitroquinazoline and its potential use as a building block for synthesizing more complex molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2-Bis[4-[6'-(N-cyclohexyl-N-methylamino)-3'-methylspiro[phthalide-3,9'-[9H]xanthen]-2'-ylamino]phenyl]propane](/img/structure/B27054.png)
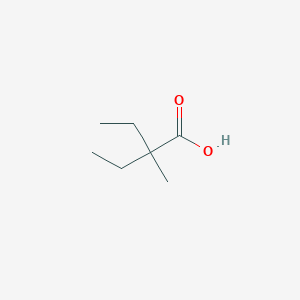
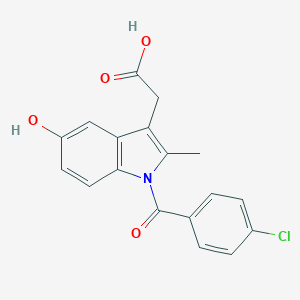
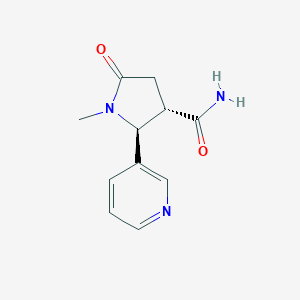
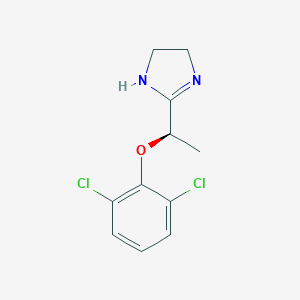
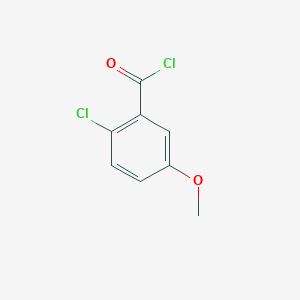
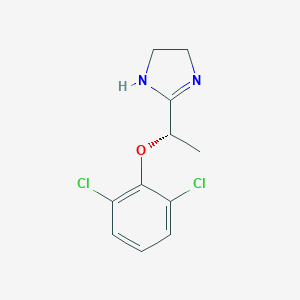
![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)
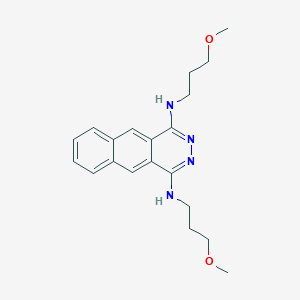
![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)
